1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with a unique structure that includes a naphthyridine core, a chlorophenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.
Attachment of the Phenylethyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This step typically involves the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced derivatives.
Substitution: This can involve the replacement of the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: It can be used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 1-[(4-methylphenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 1-[(4-fluorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Uniqueness
1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-16(18-6-3-2-4-7-18)27-23(29)21-14-19-8-5-13-26-22(19)28(24(21)30)15-17-9-11-20(25)12-10-17/h2-14,16H,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEPYXIVUUSQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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